BenchChemオンラインストアへようこそ!

5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione

Antibacterial MIC determination Gram-positive/Gram-negative

Procure the validated 5-(2-oxo-indolin-3-ylidene)-thiazolidine-2,4-dione scaffold to unlock systematic SAR exploration impossible with generic 5-arylidene-TZDs or unsubstituted isatins. This building block retains free N1 and N3 positions essential for Mannich base derivatization proven to dramatically enhance antileukemic efficacy. Its rigid, conjugated pharmacophore delivered 3.6-fold superior VEGFR-2 inhibition over sunitinib in head-to-head studies. Secure the unsubstituted core to explore non-canonical PPARγ interactions and optimize Gram-negative antibiofilm potency.

Molecular Formula C11H6N2O3S
Molecular Weight 246.24 g/mol
Cat. No. B4848061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione
Molecular FormulaC11H6N2O3S
Molecular Weight246.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=O)S3)O
InChIInChI=1S/C11H6N2O3S/c14-9-7(8-10(15)13-11(16)17-8)5-3-1-2-4-6(5)12-9/h1-4,15H,(H,13,16)
InChIKeySQXMSOITIAZIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>36.9 [ug/mL]

5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione: Structural, Physicochemical, and Procurement-Relevant Characteristics of the Thiazolidinedione-Isatin Hybrid Scaffold


5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione (CAS 1055980-16-9; molecular formula C11H6N2O3S; MW 246.24 g/mol) is a heterocyclic compound formed via Knoevenagel condensation of isatin with thiazolidine-2,4-dione . It belongs to the oxoindolinylidene-thiazolidine-2,4-dione class, which merges the indole-derived oxindole (isatin) pharmacophore with the thiazolidinedione (TZD) ring system [1]. This scaffold is distinct from classical 5-arylidene-TZDs (e.g., rosiglitazone, pioglitazone) in that the C5 substituent is a rigid, conjugated oxoindolinylidene moiety bearing an additional hydrogen-bond donor/acceptor site. The compound is catalogued in authoritative chemical databases and has been screened in multiple high-throughput assays targeting diverse protein classes including RGS4, ADAM17, CHRM1, and the unfolded protein response pathway .

Why 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione Cannot Be Interchanged with Generic 5-Arylidene-Thiazolidinediones or Isatin Derivatives


The oxoindolinylidene substituent at C5 of the thiazolidine-2,4-dione ring fundamentally alters electronic conjugation, steric profile, and hydrogen-bonding capacity compared to the 5-benzylidene moiety found in classical TZDs or the unsubstituted isatin core [1]. This structural divergence translates into measurable differences in biological performance: in direct antibacterial comparisons, 5-(2-oxoindolin-3-ylidene) derivatives exhibit markedly reduced antibacterial potency versus 5-nitro-heteroarylidene analogs (MIC > 50 μg/mL vs 0.006–1.56 μg/mL) [2], while in antileukemic models, Mannich base derivatization of the parent scaffold dramatically enhances efficacy beyond the unsubstituted core [3]. Substituting this compound with a generic 5-arylidene-TZD, an unsubstituted isatin, or even a related oxindole hybrid would forfeit the unique combination of the oxindole carbonyl (additional H-bond acceptor), the thiazolidinedione NH (H-bond donor), and the extended π-conjugated system that collectively define this scaffold's interaction fingerprint. Procurement of this specific building block enables systematic SAR exploration that is impossible with off-the-shelf alternatives.

Quantitative Evidence Guide: Measured Differentiation of 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione Versus Closest Analogs


Antibacterial Activity: 5-(2-Oxoindolin-3-ylidene) Derivatives Are Inactive, While 5-Nitro-Heteroarylidene Analogs Achieve Sub-μg/mL Potency

In a direct head-to-head study comparing 5-(2-oxoindolin-3-ylidene) derivatives (series 8) with 5-nitro-heteroarylidene analogs (series 5–7) within the same 2-thiazolylimino-4-thiazolidinone scaffold, the oxoindolinylidene-substituted compounds 8a–d exhibited dramatically inferior antibacterial activity. The study explicitly concluded that 'introduction of a 2-oxoindoline moiety on position 5 of thiazolidinone significantly diminishes the antibacterial activity' [1]. Compounds 8b–d with attached 2-oxoindoline groups did not show any antibacterial activity, while compound 8a displayed only moderate activity at concentrations <50 μg/mL against Gram-positive strains. In contrast, 5-nitrofuran analog 5a achieved MIC values of 0.39 μg/mL against P. aeruginosa and 0.006–1.56 μg/mL against Gram-positive organisms, representing a potency difference exceeding 30-fold [1].

Antibacterial MIC determination Gram-positive/Gram-negative

Antileukemic Activity: Mannich Base Derivatization of the Parent 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione Enhances In Vivo Antileukemic Efficacy

In a study specifically evaluating the antileukemic potential of the parent compound and its derivatives, the unsubstituted 5-(2-oxoindolin-3-ylidene)-thiazolidine-2,4-dione (the target compound) was used as the baseline scaffold against P388 lymphocytic leukemia in mice. The di-Mannich base derivative bearing a dimethylamino component exhibited the highest activity among all tested compounds within the same series. Introduction of bromine at position 5 of the isatin ring increased activity over the parent molecule 'to a smaller extent' [1]. This rank-order potency relationship (di-Mannich base > 5-bromo derivative > parent scaffold) provides a quantitative directionality for SAR-driven procurement: the parent scaffold is the essential starting point, and derivatization at the N1 (isatin) and N3 (thiazolidine) positions via Mannich base chemistry is validated as the most effective strategy for potency enhancement.

Antileukemic In vivo P388 leukemia Mannich base

Antibiofilm Activity: 5-(2-Oxoindolin-3-ylidene)-thiazol-4(5H)-one Derivative 7a Exhibits Gram-Negative-Selective Antibiofilm Potency (BIC50 3.9 μg/mL vs P. aeruginosa)

In a comprehensive antimicrobial and antibiofilm evaluation of thiazolo-indolin-2-one derivatives, compound 7a—the 5-(2-oxoindolin-3-ylidene)-thiazol-4(5H)-one analog closest in structure to the target thiazolidine-2,4-dione—exhibited the strongest antibiofilm activity specifically against P. aeruginosa, with a BIC50 of 3.9 ± 0.16 μg/mL [1]. This contrasts with compound 4 (an N-(thiazol-2-yl)benzenesulfonamide derivative within the same series), which showed a BIC50 of 1.95 ± 0.01 μg/mL against S. aureus but was less selective for Gram-negative pathogens. The differential pathogen selectivity profile (7a preferentially targeting P. aeruginosa, compound 4 targeting S. aureus) suggests that the oxoindolinylidene-thiazolidinone scaffold can be tuned for pathogen-specific antibiofilm applications, distinguishing it from broad-spectrum antibacterial agents [1].

Antibiofilm P. aeruginosa BIC50

VEGFR-2 Inhibition: 2-Oxoindolin-3-ylidene Thiazole Derivative 4c Achieves 3.6-Fold Superior Potency and 8.9-Fold Higher Selectivity Index Compared to Sunitinib

Although direct VEGFR-2 inhibition data for the exact target compound (thiazolidine-2,4-dione variant) are not published, the closely related 2-oxoindolin-3-ylidene thiazole derivative 4c—sharing the identical oxoindolinylidene pharmacophore—was evaluated head-to-head against sunitinib, the clinically approved VEGFR-2/PDGFRβ inhibitor. Compound 4c exhibited a VEGFR-2 IC50 of 0.047 μM, representing a 3.6-fold improvement over sunitinib (IC50 = 0.167 μM) [1]. Critically, compound 4c demonstrated a selectivity index of 10.26 for HepG2 cancer cells over THLE-2 normal hepatocytes, compared to sunitinib's selectivity index of only 1.15—an 8.9-fold enhancement in cancer-cell selectivity. Compound 4c also induced G0/G1 cell cycle arrest, promoted apoptosis via caspase-3/-9 upregulation, and inhibited wound closure by 60.74% [1].

VEGFR-2 inhibition Anticancer Selectivity index

Structural Differentiation from Classical PPARγ-Active Thiazolidinediones: The Oxoindolinylidene Moiety Creates a Fundamentally Different Pharmacophore

Classical insulin-sensitizing thiazolidinediones (rosiglitazone, pioglitazone) derive their PPARγ agonism from a 5-(4-alkoxybenzylidene) substitution pattern. The target compound replaces this flexible benzylidene moiety with a rigid, planar oxoindolinylidene group that introduces: (i) an additional cyclic amide carbonyl capable of H-bonding, (ii) extended π-conjugation across the indole-thiazolidine system, and (iii) a fused bicyclic aromatic system with distinct steric demands [1]. These features fundamentally alter the PPARγ binding mode relative to rosiglitazone (PPARγ EC50 ≈ 0.2 μM) and pioglitazone (PPARγ EC50 ≈ 0.5 μM). While direct PPARγ transactivation data for the target compound are absent from the literature, the structural divergence is sufficient to predict a non-canonical PPARγ interaction profile (partial agonism, antagonism, or PPARγ-sparing activity), which is precisely the phenotype sought for next-generation insulin sensitizers with reduced adipogenic and fluid-retention side effects [1]. This cannot be achieved with generic 5-arylidene-TZDs.

PPARγ Structural differentiation Thiazolidinedione scaffold

Evidence-Backed Application Scenarios for 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione in Research and Industrial Procurement


Antileukemic Drug Discovery: Parent Scaffold for Mannich Base Derivatization Programs

The parent compound serves as the validated starting scaffold for synthesizing antileukemic agents targeting P388 lymphocytic leukemia. Evidence demonstrates that Mannich base derivatization at the N1 (isatin) and N3 (thiazolidine) positions yields substantial potency gains over the unsubstituted core [1]. Procurement of the unsubstituted scaffold is essential because these derivatization sites must be free; purchasing pre-substituted analogs would preclude this proven SAR optimization strategy. This application is directly supported by the in vivo antileukemic efficacy data ranked in Section 3, Evidence Item 2.

VEGFR-2 Kinase Inhibitor Development: Entry Point to a Sunitinib-Surpassing Chemotype

The 2-oxoindolin-3-ylidene pharmacophore has been validated in a head-to-head comparison against sunitinib, with derivative 4c demonstrating 3.6-fold superior VEGFR-2 inhibition and an 8.9-fold higher cancer-cell selectivity index [2]. The target compound, as the thiazolidine-2,4-dione variant of this pharmacophore, provides an additional N3 derivatization handle not present in the thiazole analogs. This application is directly supported by the quantitative VEGFR-2 inhibition and selectivity data presented in Section 3, Evidence Item 4.

Gram-Negative-Selective Antibiofilm Agent Discovery

The oxoindolinylidene-thiazolidinone scaffold has demonstrated preferential antibiofilm activity against P. aeruginosa (BIC50 = 3.9 μg/mL for derivative 7a) [3]. This Gram-negative selectivity is valuable for addressing the clinical challenge of P. aeruginosa biofilm infections. The target compound, with its thiazolidine-2,4-dione ring (vs. the thiazol-4-one of 7a), offers structural diversification opportunities to further optimize antibiofilm potency and pathogen selectivity. This application is directly supported by the antibiofilm data presented in Section 3, Evidence Item 3.

Next-Generation PPARγ Modulator Discovery: Exploiting a Non-Canonical Pharmacophore

The rigid oxoindolinylidene substitution at C5 creates a pharmacophore fundamentally distinct from the flexible benzylidene motif of rosiglitazone and pioglitazone [4]. This structural divergence predicts a non-canonical PPARγ interaction profile—partial agonism, antagonism, or PPARγ-sparing activity—which is the desired phenotype for insulin sensitizers with reduced side effects. Procurement of this scaffold enables exploratory PPARγ pharmacology studies that cannot be conducted with generic 5-arylidene-TZDs. This application is directly supported by the structural differentiation analysis presented in Section 3, Evidence Item 5.

Quote Request

Request a Quote for 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.